5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
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Overview
Description
5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C29H20Cl2O4 and a molecular weight of 503.37 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chromanol derivatives.
Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5,7-dihydroxy-2-phenyl-4H-chromen-4-one: The parent compound from which 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is derived.
5,7-bis[(2-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one: A similar compound with methyl groups instead of chlorobenzyl groups.
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one: A similar compound with fluorobenzyl groups instead of chlorobenzyl groups.
Uniqueness
This compound is unique due to the presence of chlorobenzyl groups, which can enhance its biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C29H20Cl2O4 |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
5,7-bis[(2-chlorophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H20Cl2O4/c30-23-12-6-4-10-20(23)17-33-22-14-27(34-18-21-11-5-7-13-24(21)31)29-25(32)16-26(35-28(29)15-22)19-8-2-1-3-9-19/h1-16H,17-18H2 |
InChI Key |
ATEOZUMTBVNXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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